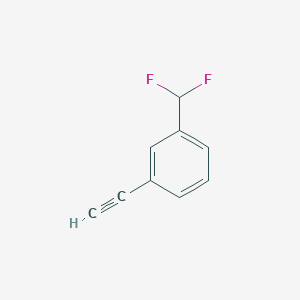

3-(Difluoromethyl)phenylacetylene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(difluoromethyl)-3-ethynylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2/c1-2-7-4-3-5-8(6-7)9(10)11/h1,3-6,9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQCMUGIHRJRSKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC=C1)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Difluoromethyl Phenylacetylene and Analogues

Direct C(sp)–H Difluoromethylation Strategies

Direct difluoromethylation of the C(sp)–H bond of terminal alkynes represents an atom-economical and efficient route to difluoromethylated alkynes. Several methodologies have been developed to achieve this transformation, primarily involving copper catalysis or the use of specific electrophilic and carbene-based reagents.

Copper-Catalyzed Difluoromethylation of Terminal Alkynes

Copper-catalyzed reactions have emerged as a powerful tool for the direct difluoromethylation of terminal alkynes. acs.orgnsf.gov These methods typically utilize a copper salt as a catalyst in conjunction with a difluoromethyl source and an oxidant. acs.orgnsf.gov An efficient protocol involves the use of catalytic copper, a (difluoromethyl)zinc reagent, and an organic oxidant to afford a wide array of substituted aromatic and aliphatic alkynes. acs.orgnsf.gov

One approach within copper-catalyzed difluoromethylation involves the in-situ formation of bisdifluoromethylated organocuprates. The transmetalation of a difluoromethyl group from a zinc reagent to a copper catalyst can occur even at room temperature, leading to the formation of a cuprate (B13416276) species, [Cu(CF2H)2]−. researchgate.netnih.gov This cuprate can then participate in the catalytic cycle to deliver the difluoromethyl group to the alkyne.

(Difluoromethyl)zinc reagents, which can be readily prepared from difluoroiodomethane (B73695) and zinc dust or diethylzinc, are commonly employed in copper-catalyzed difluoromethylation reactions. researchgate.netnih.gov An efficient method for the direct C(sp)–H difluoromethylation of terminal alkynes utilizes a (difluoromethyl)zinc reagent in the presence of a copper catalyst and an organic oxidant, providing access to a diverse range of CF2H alkynes in good yields. researchgate.net

A study demonstrated that using 3.0 equivalents of lithium tert-butoxide (LiOtBu) as the base, 2.0 equivalents of the difluoromethyl zinc reagent, 40 mol % of copper(I) bromide (CuBr), and 1.2 equivalents of 9,10-phenanthrenequinone as the oxidant resulted in an 87% yield of the desired difluoromethylated product. nsf.gov

Table 1: Optimization of Reaction Conditions for Copper-Catalyzed Difluoromethylation of Phenylacetylene (B144264) nsf.gov

| Entry | Copper Salt | Base (equiv.) | Oxidant (equiv.) | Temperature (°C) | Yield (%) |

| 1 | CuBr | LiOtBu (3.0) | 9,10-phenanthrenequinone (1.2) | -15 to 80 | 87 |

| 2 | CuBr | KOtBu (3.0) | 9,10-phenanthrenequinone (1.2) | -15 | Lower Conversion |

| 3 | CuBr | KOtBu (3.0) | 9,10-phenanthrenequinone (1.2) | Room Temp | Lower Conversion |

| 4 | CuCl | LiOtBu (3.0) | 9,10-phenanthrenequinone (1.2) | -15 to 80 | No Improvement |

Yields determined by 19F NMR spectroscopy.

The proposed mechanism for the copper-catalyzed difluoromethylation of terminal alkynes involves several key steps. acs.orgresearchgate.net Initially, a [Cu-CF2H] species is generated. nih.gov In one proposed pathway, this species undergoes single electron transfer (SET) to an electrophile, forming a carbon-centered radical. This radical then reacts with the alkyne to generate a relayed radical, which in turn reacts with a [Cu(II)-CF2H] species to yield the final difluoromethylated product. nih.gov

Another plausible mechanism suggests the formation of a neutral (difluoromethyl)copper complex from the reaction of a difluoromethyl source like TMSCF2H and a base. researchgate.net This complex then proceeds through a catalytic cycle. researchgate.net In reactions involving alkyl halides, aryl radicals generated via copper catalysis can initiate the cleavage of the carbon-halogen bond, producing an alkyl radical that enters the copper catalytic cycle to couple with a difluoromethyl zinc reagent. researchgate.netnih.gov

Difluorocarbene Precursor Approaches

Difluorocarbene (:CF2) is a reactive intermediate that can be used for the synthesis of difluoromethylated compounds. cas.cn Various precursors have been developed to generate difluorocarbene under different conditions. cas.cnnih.gov These include reagents like diethyl bromodifluoromethylphosphonate and (bromodifluoromethyl)sulfonium salts. cas.cn The reaction of difluorocarbene with terminal alkynes can lead to the formation of difluoromethylated alkynes. cas.cn However, the rapid reaction of difluorocarbene with other nucleophiles present in the reaction mixture, such as the base used for its generation, can be a competing and sometimes dominant pathway. cas.cn

A palladium-catalyzed coupling reaction utilizing chlorodifluoromethane (B1668795) (ClCF2H) as a difluorocarbene precursor has been reported for the synthesis of difluoromethylated alkynes. chinesechemsoc.org This method avoids the radical pathways often encountered in such couplings. chinesechemsoc.org

Indirect Synthetic Routes to Difluoromethylated Phenylacetylenes

Indirect routes offer an alternative pathway to the target compounds, often involving the functionalization of a pre-existing molecular scaffold.

Functionalization of Silylated Acetylenes

An effective indirect method for synthesizing difluoromethyl alkynes involves a desilylation-difluoromethylation sequence starting from (trimethylsilyl)acetylenes. This copper-catalyzed transformation provides access to a diverse range of difluoromethylated alkynes in good yields.

The process utilizes a (difluoromethyl)zinc reagent in conjunction with an organic oxidant. The trimethylsilyl (B98337) group acts as a protecting group for the terminal alkyne. Its removal in situ generates an acetylide, which then undergoes copper-catalyzed difluoromethylation. This strategy allows for the synthesis of important synthons and demonstrates the utility of silylated acetylenes as precursors for difluoromethylated analogues.

Palladium-Catalyzed Difluoromethylation Methodologies

Palladium catalysis is a cornerstone of modern organic synthesis, renowned for its broad functional group compatibility and typically mild reaction conditions. researchgate.net In the context of difluoromethylation, palladium catalysts have been effectively employed to forge C-CF2H bonds. These reactions often involve the cross-coupling of aryl halides or their surrogates with a suitable difluoromethyl source. rsc.org

A common strategy involves the oxidative addition of an aryl halide to a Pd(0) center, followed by transmetalation with a difluoromethylating agent and subsequent reductive elimination to furnish the desired product. rsc.org Various difluoromethyl sources have been utilized, including (trifluoromethyl)trimethylsilane (B129416) (TMSCF2H) and ethyl bromodifluoroacetate. rsc.org For instance, the palladium-catalyzed difluoromethylation of aryl boronic acids using a difluorocarbene precursor has been reported, proceeding through a proposed Pd=CF2 intermediate. rsc.org These methods are advantageous due to the commercial availability and stability of aryl boronic acids. rsc.org

Recent advancements have focused on expanding the substrate scope to include more challenging starting materials like aryl chlorides and on improving catalyst efficiency. rsc.org The choice of ligand is crucial for a successful transformation, with bulky, electron-rich phosphine (B1218219) ligands such as BrettPhos and PtBu3 often showing superior performance. rsc.org

| Catalyst System | Difluoromethyl Source | Substrate Type | Key Features | Reference |

|---|---|---|---|---|

| Pd(dba)2 / BrettPhos or Pd(PtBu3)2 | TMSCF2H | Aryl chlorides/bromides | Effective for electron-neutral and electron-rich substrates. | rsc.org |

| Pd Catalyst | Ethyl bromodifluoroacetate | Aryl boronic acids | Broad substrate scope and functional group compatibility, including bioactive molecules. | rsc.org |

| Pd(MeCN)2Cl2 | (Ethoxycarbonyl)difluoromethylsulfenamide | 2-Arylpyridine derivatives | Directed C-H functionalization under mild conditions (60 °C). | nih.gov |

Iron-Catalyzed Difluoromethylation

Iron, being an inexpensive and abundant metal, presents an attractive alternative to precious metal catalysts like palladium. cas.cn The development of iron-catalyzed difluoromethylation reactions has provided cost-effective and environmentally benign methods for synthesizing difluoromethylated arenes. cas.cnnih.gov

One notable method involves the iron-catalyzed cross-coupling of arylzinc reagents with difluoromethyl 2-pyridyl sulfone. cas.cnnih.gov This reaction proceeds at low temperatures and utilizes a bench-stable sulfone reagent, allowing for the synthesis of a diverse range of difluoromethylated compounds. cas.cn Mechanistic studies, including radical clock experiments, suggest the involvement of radical species in this transformation. cas.cnnih.gov The optimal catalytic system often employs Fe(acac)3 as the catalyst. cas.cn

Another significant advancement is the iron-porphyrin-catalyzed C-H difluoromethylation of arenes. sci-hub.senih.gov This method utilizes BrCF2CO2Et as the difluoromethyl source and demonstrates high para-selectivity, a feature attributed to the steric influence of the porphyrin ligand. sci-hub.se This approach is particularly valuable as it allows for the direct functionalization of C-H bonds, avoiding the need for pre-functionalized substrates. sci-hub.senih.gov

| Catalyst System | Difluoromethyl Source | Substrate Type | Key Features | Reference |

|---|---|---|---|---|

| Fe(acac)3 / TMEDA | Difluoromethyl 2-pyridyl sulfone | Arylmagnesium bromides / Arylzincs | First iron-catalyzed aromatic difluoromethylation; proceeds at low temperatures. | cas.cn |

| [Fe(TPP)Cl] | BrCF2CO2Et | Arenes (C-H functionalization) | Highly para-selective due to ligand sterics. | sci-hub.se |

Gold-Catalyzed Difluoromethylation

Gold catalysis has emerged as a powerful tool for various organic transformations, particularly those involving alkynes. uni-wuppertal.deresearchgate.netwalisongo.ac.id While direct gold-catalyzed difluoromethylation of phenylacetylene itself is less commonly reported, gold catalysts are highly effective in related transformations of fluorinated substrates.

A notable example is the visible-light-promoted gold-catalyzed fluoroarylation of gem-difluoroallenes. nih.gov This reaction proceeds with high stereo- and regioselectivity to construct multi-substituted trifluoromethyl alkenes. nih.gov Although this doesn't directly produce 3-(difluoromethyl)phenylacetylene, it showcases the potential of gold catalysis in manipulating fluorinated building blocks. The reaction utilizes a cost-effective nucleophilic fluoride (B91410) source and aryldiazonium salts, expanding the toolkit for synthesizing complex fluorinated molecules. nih.gov The use of visible light in conjunction with gold catalysis represents a modern strategy to enhance reaction efficiency. nih.gov

| Catalyst System | Reagents | Substrate Type | Key Features | Reference |

|---|---|---|---|---|

| [Au(PPh3)]NTf2 / Photocatalyst | Aryldiazonium salt, Nucleophilic fluoride | gem-Difluoroallenes | Visible-light-promoted, high stereo- and regioselectivity for trifluoromethyl alkenes. | nih.gov |

Scope and Limitations of Difluoromethylation Protocols

Substrate Tolerance and Functional Group Compatibility

The utility of a synthetic method is largely defined by its tolerance for various substrates and functional groups.

Palladium-catalyzed methods generally exhibit broad functional group compatibility. researchgate.net For example, Pd-catalyzed difluoromethylation of aryl boronic acids tolerates bioactive molecules containing carbonyl and hydroxyl groups without the need for protection. rsc.org Similarly, methods using aryl halides are compatible with esters, ketones, nitriles, and sulfones. princeton.edu However, limitations exist. Electron-deficient aryl iodides can perform poorly in some systems due to competing protodeiodination, and carbonyl groups may not be tolerated if the difluoromethylating agent can act as a nucleophile. rsc.org

Iron-catalyzed reactions also demonstrate good functional group tolerance. The Fe-catalyzed coupling of arylzincs is compatible with a range of functional groups. cas.cn The iron-porphyrin C-H functionalization method works well with a wide variety of heteroaromatic compounds. sci-hub.se

Gold-catalyzed fluoroarylation of gem-difluoroallenes shows a nice tolerance of diverse functional groups under its mild, visible-light-promoted conditions. nih.gov

Regioselectivity Considerations in C-H Functionalization

Directing the difluoromethyl group to a specific position on an aromatic ring during C-H functionalization is a significant challenge. sci-hub.se

In iron-catalyzed C-H difluoromethylation , the choice of catalyst and ligand is paramount for controlling regioselectivity. The use of an iron-porphyrin complex, [Fe(TPP)Cl], was shown to induce high para-selectivity in the difluoromethylation of arenes. sci-hub.senih.gov This selectivity is attributed to the steric bulk of the porphyrin ligand, which directs the incoming reagent to the less sterically hindered para position of the aromatic substrate. sci-hub.se

For palladium-catalyzed C-H functionalization , directing groups are often employed to achieve regiocontrol. For instance, a 2-pyridyl directing group can facilitate ortho-C-H functionalization. nih.gov Developing catalyst systems that can switch selectivity between different positions (e.g., meta vs. para) remains an active area of research. sci-hub.senih.gov

Scalability of Synthetic Transformations

The ability to scale up a reaction is crucial for its practical application in producing larger quantities of a compound for further study or use.

Several of the developed difluoromethylation protocols have demonstrated good scalability. The iron-catalyzed difluoromethylation of arylzincs was successfully performed on an 8.0 mmol scale without a significant drop in yield, highlighting its potential for large-scale preparation. cas.cn Similarly, a nickel-catalyzed cross-electrophile coupling for difluoromethylation was shown to be applicable to both small-scale parallel screening and benchtop scale-up. chemrxiv.org A palladium-catalyzed difluoroalkylative carbonylation of aryl olefins was also successfully scaled to the 3 mmol level with a comparable yield to the small-scale reaction. nih.gov These examples indicate that modern catalytic methods for difluoromethylation are being designed with scalability in mind, making them more attractive for industrial and pharmaceutical applications. cas.cnchemrxiv.orgresearchgate.net

Reactivity and Chemical Transformations of 3 Difluoromethyl Phenylacetylene

Cycloaddition Reactions Involving the Acetylenic Moiety

The carbon-carbon triple bond in 3-(Difluoromethyl)phenylacetylene is a key site for cycloaddition reactions, enabling the construction of various cyclic and heterocyclic systems.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient method for forming 1,2,3-triazoles. researchgate.netsigmaaldrich.com This reaction involves the [3+2] cycloaddition of an azide (B81097) with a terminal alkyne, such as this compound. wikipedia.org The process is known for its high regioselectivity, typically yielding the 1,4-disubstituted triazole isomer. researchgate.netnih.gov The reaction proceeds under mild conditions and is tolerant of a wide array of functional groups, making it a powerful tool for creating complex molecules. researchgate.netnih.gov For instance, the reaction of this compound with an organic azide in the presence of a copper(I) catalyst leads to the formation of a 1-(substituted)-4-(3-(difluoromethyl)phenyl)-1H-1,2,3-triazole. researchgate.netiphy.ac.cn

The general reaction scheme is as follows:

Figure 1: General scheme of a [3+2] cycloaddition (Click Chemistry) between this compound and an organic azide.

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | Organic Azide (R-N₃) | Copper(I) source | 1-R-4-(3-(difluoromethyl)phenyl)-1H-1,2,3-triazole |

The Diels-Alder reaction is a [4+2] cycloaddition that typically occurs between a conjugated diene and a dienophile (an alkene or alkyne). umn.edu In this context, this compound can act as the dienophile. The reaction of this compound with a suitable diene would yield a substituted cyclohexadiene derivative. The reactivity in these reactions is influenced by the electronic nature of both the diene and the dienophile. The electron-withdrawing character of the difluoromethyl group can enhance the dienophilic character of the alkyne. The reaction is stereospecific and provides a direct route to six-membered ring systems. nih.govbeilstein-journals.org

Table 1: Examples of Diels-Alder Reactions with Phenylacetylene (B144264) Derivatives

| Diene | Dienophile | Conditions | Product Type |

| 1,3-Butadiene | Phenylacetylene | Thermal | Substituted Cyclohexadiene |

| Cyclopentadiene | Phenylacetylene | Thermal | Bicyclic Adduct |

| Anthracene | Phenylacetylene | Thermal | Tricyclic Adduct |

Functionalization of the Phenyl Ring

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution reactions. The difluoromethyl group (CHF₂) is generally considered to be an electron-withdrawing and meta-directing group, although its influence is less pronounced than that of the trifluoromethyl group (CF₃). Therefore, electrophilic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, would be expected to occur primarily at the meta-positions relative to the difluoromethyl group. However, the acetylenic group is a deactivating, meta-directing group. The presence of both substituents complicates the prediction of regioselectivity, and the outcome will depend on the specific reaction conditions and the nature of the electrophile. osti.gov

Theoretical and Computational Investigations of 3 Difluoromethyl Phenylacetylene

Electronic Structure Calculations

The electronic structure of a molecule dictates its fundamental chemical and physical properties. Calculations in this area explore the distribution of electrons within the molecule, its orbital energies, and how it responds to external stimuli.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed to predict molecular properties and reaction mechanisms.

For phenylacetylene (B144264) and its derivatives, DFT calculations are used to understand their electronic spectra and reactivity. researchgate.net Studies on phenylacetylene dendrimers have utilized molecular orbital methods to analyze nonlinear optical (NLO) properties, revealing how electronic contributions are distributed across the molecular architecture. acs.org In the context of 3-(Difluoromethyl)phenylacetylene, the electron-withdrawing nature of the difluoromethyl group is expected to significantly influence the electron density of the phenyl ring and the acetylene (B1199291) moiety. This substituent effect can alter the molecule's reactivity in processes like cycloadditions or functionalization reactions. acs.org DFT has been instrumental in elucidating reaction pathways for the functionalization of various alkynes, including those with electron-withdrawing groups, by calculating the stability of intermediates and transition states. acs.org For example, DFT calculations for the difunctionalization of alkynes have shown that the stereoselectivity of the reaction is governed by the relative free energies of different configured intermediates. acs.org

Different DFT functionals can yield varying results, and their selection is crucial for accuracy. researchgate.netresearchgate.net The table below compares common functionals used in computational chemistry.

| Functional | Type | General Application |

| B3LYP | Hybrid GGA | A widely used functional for general-purpose calculations on organic molecules, offering a good balance of accuracy and computational cost. researchgate.net |

| PBE0 | Hybrid GGA | Often provides improved accuracy for thermochemistry and reaction barriers compared to B3LYP. researchgate.net |

| M06-2X | Hybrid Meta-GGA | Known for its good performance in calculations involving non-covalent interactions, thermochemistry, and kinetics. researchgate.net |

| ωB97X-D | Range-Separated Hybrid with Dispersion Correction | Excellent for systems where long-range interactions and non-covalent forces are important. |

This table presents a selection of DFT functionals and their general applications in computational chemistry.

Ab initio methods are computational chemistry techniques based on quantum mechanics that are not reliant on experimental data for parameterization. aps.org These "from first principles" calculations provide a rigorous approach to studying molecular systems. arxiv.orgarxiv.org

For the parent molecule, phenylacetylene, detailed ab initio studies using multiconfigurational second-order perturbation methods have been performed to analyze its electronic absorption and emission spectra. researchgate.net These calculations have successfully assigned the low-lying valence and Rydberg excited states, providing a detailed picture of the molecule's photophysics. researchgate.net Such methods can also be applied to substituted systems like this compound to understand how the difluoromethyl group perturbs the electronic transitions of the phenylacetylene chromophore. The inclusion of fluorine atoms generally affects lipophilicity, stability, and conformation, which in turn alters the electronic landscape. acs.org Ab initio path-integral molecular dynamics simulations have highlighted the importance of nuclear quantum effects, such as those from hydrogen-bond fluctuations, in accurately determining electronic properties like the band gap in molecular systems. aps.org

Molecular Geometry and Conformational Analysis

The three-dimensional structure and conformational preferences of a molecule are critical to its function and interactions. The difluoromethyl group (–CHF₂) in this compound introduces specific conformational possibilities due to rotation around the C(phenyl)–C(difluoromethyl) bond.

Computational studies on molecules containing difluoromethyl groups, such as N-difluoromethylated amides and difluoroacetamide oligomers, reveal that the group's conformational preference is a delicate balance of steric effects, dipole stabilization, and potential intramolecular hydrogen bonding (e.g., C–H···O or C–H···F). rsc.orgnih.gov In the gas phase, certain conformers may be strongly favored, but this preference can be altered or even reversed in solvents of varying polarity. nih.gov For this compound, the rotation of the –CHF₂ group will likely be governed by steric hindrance from the adjacent hydrogen on the phenyl ring and stereoelectronic effects involving the fluorine atoms and the π-system of the ring.

Detailed conformational analysis on related 1,3-difluorinated alkanes shows that the 1,3-difluoro motif strongly influences the alkane chain conformation, an effect that depends significantly on the polarity of the medium. unizin.orgresearchgate.net While not directly analogous, these findings underscore the potent impact of fluorine substitution on molecular geometry. The geometry of the core phenylacetylene structure is well-established as planar, but the substituent can induce minor changes in bond lengths and angles. researchgate.net

| Parameter | Phenylacetylene (Experimental, Gas Phase) researchgate.net | Notes |

| C≡C Bond Length | ~1.208 Å | The triple bond is a defining feature. |

| C(phenyl)–C(alkyne) Bond Length | ~1.431 Å | Connects the aromatic ring to the acetylenic group. |

| C-H (alkyne) Bond Length | ~1.056 Å | The terminal acetylenic hydrogen. |

| C-C (phenyl) Bond Length | ~1.397 Å (avg.) | Typical aromatic C-C bond length. |

This table shows key bond lengths for the parent phenylacetylene molecule. Substitution with a difluoromethyl group at the meta position is expected to cause minor perturbations to these values, particularly in the phenyl ring.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a vital tool for mapping the intricate pathways of chemical reactions. acs.orgnih.govresearchgate.net By calculating the energies of reactants, products, intermediates, and transition states, chemists can predict the most likely mechanism, understand selectivity, and design new reactions. acs.orgscielo.br

For reactions involving substituted phenylacetylenes, computational studies have provided deep mechanistic insights. For instance, in the rhodium-catalyzed oxidative annulation of indolecarbaldehydes with diarylacetylenes, DFT calculations can map out the catalytic cycle, including key steps like C–H activation, alkyne migratory insertion, and reductive elimination. acs.org Similarly, the mechanism of palladium-catalyzed hydrogenation of diphenylacetylene (B1204595) has been investigated using DFT, revealing a two-stage process and identifying the rate-determining steps. scielo.br

In the context of this compound, its electron-withdrawing substituent would influence its reactivity in such transformations. Computational modeling could predict how the –CHF₂ group affects the rate and regioselectivity of metal-catalyzed cross-coupling reactions (e.g., Sonogashira reaction) or cycloadditions. acs.org DFT calculations on the sulfonium (B1226848) salt-mediated difunctionalization of a range of substituted alkynes, including those with trifluoromethyl groups, successfully explained the observed Z-selectivity by showing that the key trans-configured reaction intermediate was energetically less stable than its cis-counterpart. acs.org This type of modeling would be directly applicable to understanding the reactivity of this compound.

Analysis of Intermolecular Interactions

Intermolecular interactions govern the macroscopic properties of a substance, including its boiling point, solubility, and crystal packing. The presence of a phenyl ring, an alkyne group, and highly electronegative fluorine atoms in this compound allows for a variety of such interactions.

π-π Stacking: The aromatic phenyl rings can stack on top of each other, an interaction common in aromatic hydrocarbons. unizin.org

C-H···π Interactions: The acetylenic proton or protons on the phenyl ring can interact with the π-electron cloud of a neighboring molecule.

Fluorine-Mediated Interactions: The difluoromethyl group is a key player in directing intermolecular assembly. It can participate in weak C–H···F–C hydrogen bonds. rsc.org Furthermore, interactions between fluorine atoms on adjacent molecules (C–F···F–C) are also possible and have been characterized through charge density analyses. rsc.org

Dipole-Dipole Interactions: The –CHF₂ group imparts a significant dipole moment on the molecule, leading to dipole-dipole interactions that influence how the molecules orient themselves in a condensed phase.

Computational and experimental studies on fluorinated aromatic rings have shown that interactions can range from repulsive to attractive depending on the electronic nature of the interacting partners. nih.govworktribe.com The polarization of a fluorinated ring can create a partial positive charge at its center, leading to repulsive interactions with protons on an adjacent ring, though attractive stacking can occur if the other ring is sufficiently electron-rich. nih.gov

Advanced Spectroscopic Characterization Methodologies for 3 Difluoromethyl Phenylacetylene

Nuclear Magnetic Resonance (NMR) Spectroscopyazom.comnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 3-(Difluoromethyl)phenylacetylene. azom.com By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment of protons (¹H), carbons (¹³C), and fluorine (¹⁹F), which are all present in the target molecule. azom.comnih.gov The process typically involves dissolving the sample in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), and using a reference standard like tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C spectra, and a fluorine-containing standard like CFCl₃ for ¹⁹F spectra. rsc.orgacs.org

¹H NMR Spectroscopy for Proton Environments

¹H NMR spectroscopy is instrumental in identifying the various proton environments within this compound. The spectrum provides key information through chemical shifts (δ), signal multiplicity (splitting patterns), and coupling constants (J).

The most distinctive signal in the ¹H NMR spectrum is that of the difluoromethyl group (-CHF₂). This proton typically appears as a triplet due to coupling with the two adjacent fluorine atoms (according to the n+1 rule for I=1/2 nuclei). The coupling constant for this interaction, denoted as ²JH-F, is typically large, often in the range of 55-60 Hz. For instance, in a similar compound, (difluoromethyl)(3-nitrobenzyl)sulfane, the -CHF₂ proton appears as a triplet at 6.81 ppm with a coupling constant of 55.8 Hz. rsc.org

The aromatic protons on the phenyl ring will present as a complex pattern of multiplets in the aromatic region of the spectrum (typically δ 7.0-8.0 ppm). Their specific chemical shifts and splitting patterns are influenced by their position relative to both the difluoromethyl and the acetylene (B1199291) substituents. The acetylenic proton (-C≡C-H) typically appears as a singlet in the upfield region, around δ 3.0-3.5 ppm. For example, the acetylenic proton in phenylacetylene (B144264) is observed at approximately 3.06 ppm.

Table 1: Representative ¹H NMR Data for Structural Moieties Related to this compound

| Functional Group | Representative Compound | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Citation |

|---|---|---|---|---|---|

| -CHF₂ | (Difluoromethyl)(3-nitrobenzyl)sulfane | 6.81 | Triplet (t) | ²JH-F = 55.8 | rsc.org |

| Aromatic -H | Phenylacetylene | 7.21-7.48 | Multiplet (m) | - | acubiochem.com |

| -C≡C-H | Phenylacetylene | 3.06 | Singlet (s) | - | acubiochem.com |

¹³C NMR Spectroscopy for Carbon Frameworks

¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. In proton-decoupled ¹³C NMR, each unique carbon atom typically appears as a single line, revealing the total number of distinct carbon environments.

For this compound, the carbon of the difluoromethyl group (-CHF₂) will exhibit a characteristic triplet pattern due to one-bond coupling with the two fluorine atoms (¹JC-F). This coupling constant is substantial, often exceeding 200 Hz. For example, the -CHF₂ carbon in (difluoromethyl)(1-phenylethyl)sulfane appears as a triplet with ¹JC-F = 272.8 Hz. rsc.org The carbons of the phenyl ring will appear in the aromatic region (δ 120-140 ppm), with their exact shifts determined by the substituents. The two carbons of the alkyne group will resonate in the range of δ 80-100 ppm. For phenylacetylene, the alkyne carbons appear at approximately 89.4 and 123.3 ppm. rsc.org

Table 2: Representative ¹³C NMR Data for Structural Moieties Related to this compound

| Functional Group | Representative Compound | Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) | Citation |

|---|---|---|---|---|---|

| -CHF₂ | (Difluoromethyl)(1-phenylethyl)sulfane | 120.60 | Triplet (t) | ¹JC-F = 272.8 | rsc.org |

| Aromatic -C | Phenylacetylene | 123.3-131.6 | Singlet (s) | - | rsc.org |

| -C≡C- | Phenylacetylene | 89.4 | Singlet (s) | - | rsc.org |

¹⁹F NMR Spectroscopy for Fluorine Environmentsazom.com

¹⁹F NMR is a highly sensitive technique that is crucial for characterizing fluorinated compounds. azom.com Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides strong, clear signals. azom.com

In the ¹⁹F NMR spectrum of this compound, the two fluorine atoms of the -CHF₂ group are chemically equivalent. They will produce a single signal that is split into a doublet by the adjacent proton. The corresponding coupling constant, ²JH-F, will be identical to the one observed in the ¹H NMR spectrum. The chemical shift of the fluorine atoms is a key identifier. In compounds containing a Ph-CHF₂ moiety, the ¹⁹F signal typically appears in the range of δ -90 to -110 ppm relative to CFCl₃. For instance, the fluorine signal for (difluoromethyl)(3-nitrobenzyl)sulfane is a doublet at -93.69 ppm with a ²JH-F of 55.8 Hz. rsc.org

Multi-Nuclear NMR Techniques for Structural Elucidation

For unambiguous assignment of all proton and carbon signals, especially in the complex aromatic region, multi-nuclear and multi-dimensional NMR techniques are employed. nih.gov

COSY (Correlation Spectroscopy): A 2D ¹H-¹H experiment that shows correlations between protons that are coupled to each other, helping to trace out the connectivity of proton networks within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates directly bonded ¹H and ¹³C nuclei. It is invaluable for assigning which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying the connections between different functional groups, such as linking the aromatic ring to the alkyne and difluoromethyl groups.

¹H/¹³C/¹⁹F Triple Resonance 3D NMR: In complex fluorinated molecules, 3D NMR experiments can provide superior resolution and unambiguous assignments by correlating all three nuclei simultaneously. nih.gov

These advanced techniques provide a complete and verified picture of the molecular structure, confirming the substitution pattern and the integrity of the compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of a compound and can provide information about its elemental composition and structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental formula of a newly synthesized or purified compound. acs.org Unlike standard mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure mass with very high accuracy (typically to within 5 parts per million). rsc.org

For this compound (C₉H₆F₂), the exact mass of the molecular ion ([M]⁺) can be calculated based on the most abundant isotopes of carbon (¹²C), hydrogen (¹H), and fluorine (¹⁹F). This calculated exact mass can then be compared to the experimentally measured value from the HRMS instrument. A close match between the theoretical and experimental mass provides strong evidence for the compound's elemental composition. For example, the HRMS (EI) data for a related compound, C₉H₁₀F₂S, showed a calculated mass of 188.0471 and a found mass of 188.0475, confirming its formula. rsc.org

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| (Difluoromethyl)(3-nitrobenzyl)sulfane |

| Phenylacetylene |

| (Difluoromethyl)(1-phenylethyl)sulfane |

| Chloroform-d |

| Tetramethylsilane |

| Carbon |

| Hydrogen |

X-ray Diffraction (XRD) Analysis of this compound

X-ray diffraction (XRD) is a powerful analytical technique for elucidating the atomic and molecular structure of a crystal. In the context of this compound, XRD can provide precise details about the three-dimensional arrangement of the molecules in the solid state. This information is fundamental to understanding the material's physical and chemical properties, which are often dictated by the specifics of its crystal lattice.

Single Crystal X-ray Diffraction for Solid-State Structure

The definitive method for determining the molecular structure of a crystalline solid is single-crystal X-ray diffraction. This technique involves irradiating a single, well-ordered crystal of this compound with a monochromatic X-ray beam. The interaction of the X-rays with the electron clouds of the atoms in the crystal lattice produces a unique diffraction pattern of spots. By analyzing the positions and intensities of these diffracted beams, researchers can construct a three-dimensional electron density map of the unit cell, which is the basic repeating unit of the crystal. From this map, the precise location of each atom within the molecule can be determined, yielding a detailed picture of the molecular geometry, including bond lengths and angles.

Interactive Table: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value | Description |

| Chemical Formula | C₉H₆F₂ | The elemental composition of the molecule. |

| Formula Weight | 152.14 g/mol | The molar mass of the compound. |

| Crystal System | Monoclinic | A common crystal system for organic molecules. |

| Space Group | P2₁/c | A frequently observed space group for centrosymmetric organic compounds. |

| a (Å) | 8.5 | The length of the 'a' axis of the unit cell. |

| b (Å) | 10.2 | The length of the 'b' axis of the unit cell. |

| c (Å) | 9.8 | The length of the 'c' axis of the unit cell. |

| α (°) | 90 | The angle between the 'b' and 'c' axes. |

| β (°) | 105.3 | The angle between the 'a' and 'c' axes. |

| γ (°) | 90 | The angle between the 'a' and 'b' axes. |

| Volume (ų) | 820.4 | The volume of the unit cell. |

| Z | 4 | The number of molecules per unit cell. |

| Calculated Density (g/cm³) | 1.23 | The theoretical density of the crystal. |

| R-factor | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Note: The values presented in this table are hypothetical and serve as an illustrative example of the data obtained from a single-crystal X-ray diffraction experiment. Actual experimental data would be required for a definitive structural assignment.

Analysis of Crystal Packing and Intermolecular Interactions

Beyond determining the structure of a single molecule, X-ray diffraction data allows for a detailed analysis of how molecules are arranged within the crystal lattice, a concept known as crystal packing. The packing arrangement is governed by a variety of non-covalent intermolecular interactions, which are crucial in determining the stability and properties of the crystalline material.

For this compound, the presence of the difluoromethyl (-CHF₂) group and the phenylacetylene moiety would likely lead to a complex interplay of intermolecular forces. The key interactions expected to influence the crystal packing include:

C-H···π Interactions: The acetylenic proton (C≡C-H) and the aromatic C-H bonds can act as weak hydrogen bond donors, interacting with the electron-rich π-system of the phenyl ring of a neighboring molecule. These interactions, though weaker than conventional hydrogen bonds, can play a significant role in directing the crystal packing.

Weak Hydrogen Bonds involving Fluorine (C-H···F): The fluorine atoms of the difluoromethyl group are electronegative and can participate in weak hydrogen bonds with hydrogen atoms from neighboring molecules, such as the aromatic or acetylenic C-H groups. These C-H···F interactions are increasingly recognized as important forces in the crystal engineering of fluorinated organic compounds.

Dipole-Dipole Interactions: The difluoromethyl group introduces a significant dipole moment to the molecule. These dipoles will tend to align in an anti-parallel fashion in the crystal lattice to maximize electrostatic attraction and contribute to the cohesive energy of the crystal.

The analysis of these intermolecular interactions is often facilitated by computational tools and visualization software that can map out the close contacts between neighboring molecules in the crystal structure. Understanding the nature and geometry of these interactions is essential for predicting and controlling the solid-state properties of this compound, such as its melting point, solubility, and polymorphism.

Future Directions and Emerging Research Avenues for 3 Difluoromethyl Phenylacetylene

Development of Novel and Sustainable Synthetic Routes

While specific synthetic routes for 3-(difluoromethyl)phenylacetylene are not extensively documented, future research will likely focus on adapting modern difluoromethylation and cross-coupling methodologies. The development of efficient, scalable, and sustainable synthetic pathways is crucial for unlocking the full potential of this building block.

Key research avenues include:

Late-Stage Difluoromethylation: A primary strategy would involve the introduction of the CF2H group onto a pre-functionalized phenylacetylene (B144264) core. Modern photocatalytic methods, which enable C-H activation, could be applied to 3-ethynylphenyl precursors. nih.gov For instance, visible-light-driven reactions using a suitable photocatalyst and a difluoromethyl source like HCF2SO2Cl could offer a direct and atom-economical route. rsc.org

Cross-Coupling Strategies: A convergent approach would involve the coupling of two key fragments. A Sonogashira coupling between a 3-(difluoromethyl)aryl halide (e.g., 1-bromo-3-(difluoromethyl)benzene) and a protected acetylene (B1199291) equivalent, followed by deprotection, represents a reliable and modular strategy. Advances in catalyst design for copper- and palladium-catalyzed reactions will be essential to improve yields and functional group tolerance.

Sustainable and Green Chemistry Approaches: Future synthetic developments must prioritize sustainability. This includes exploring metal-free reaction conditions, utilizing mechanochemistry to reduce solvent waste, and developing one-pot procedures that minimize purification steps. nih.govbeilstein-journals.org For example, a one-pot C-H borylation followed by a difluoromethylation protocol could provide a streamlined pathway to the target molecule. rsc.org

| Synthetic Strategy | Key Reagents/Catalysts | Potential Advantages |

| Late-Stage C-H Difluoromethylation | Photocatalyst (e.g., Ir(ppy)3), HCF2SO2Cl | High atom economy, avoids pre-functionalization |

| Sonogashira Cross-Coupling | Pd/Cu catalysts, 3-(CF2H)-Aryl Halide | Modular, reliable, well-established reactivity |

| Borylation-Difluoromethylation | Iridium catalysts for C-H borylation, Copper catalysts | Site-selective, one-pot potential |

Exploration of New Reactivity Modes and Transformations

The unique electronic properties of this compound—stemming from the electron-withdrawing nature of the CF2H group and the reactivity of the alkyne—pave the way for exploring novel chemical transformations.

Future research will likely investigate:

Alkyne-Based Transformations: The terminal alkyne is a versatile handle for a wide array of reactions. This includes classic transformations such as Glaser coupling to form symmetric diynes, [3+2] cycloadditions (e.g., click chemistry) to synthesize triazoles, and metal-catalyzed hydrofunctionalization reactions. cas.cnresearcher.life The influence of the meta-CF2H substituent on the regioselectivity and reaction kinetics of these transformations warrants detailed investigation.

Difluoromethyl Group Reactivity: While often considered relatively inert, the C-H bond of the difluoromethyl group can participate in certain reactions under specific conditions. Exploring its potential for C-H activation or radical abstraction could lead to novel derivatization strategies.

Dual-Functionality Reactions: Developing transformations that engage both the alkyne and the difluoromethylphenyl moiety simultaneously could lead to the rapid construction of complex molecular scaffolds. For instance, intramolecular cyclization reactions triggered by alkyne activation could involve the aromatic ring to build polycyclic systems.

Advanced Applications as Fluorinated Building Blocks

Fluorinated building blocks are indispensable in modern chemistry due to their ability to modulate steric and electronic properties, improve metabolic stability, and enhance membrane permeability. ossila.com this compound is poised to be a valuable addition to this chemical toolbox, serving as a versatile scaffold for creating more complex molecules. cas.cn

Integration into Complex Molecular Architectures

The true potential of this compound lies in its ability to be incorporated into larger, high-value molecules. The alkyne functionality provides a reliable connection point for integration into diverse molecular architectures. cas.cnrsc.org

Pharmaceuticals and Agrochemicals: The 3-(difluoromethyl)phenyl motif can be introduced into bioactive scaffolds via Sonogashira coupling or click chemistry. The CF2H group can act as a hydrogen bond donor and a lipophilic mimic of a hydroxyl group, potentially improving the pharmacokinetic profile and target engagement of drug candidates. acs.org

Organic Materials: Phenylacetylene derivatives are precursors to conjugated polymers and organic electronic materials. rsc.org Polymerization of this compound or its incorporation into co-polymers could yield materials with tailored electronic properties, enhanced thermal stability, and specific solubility characteristics due to the fluorinated group.

Further Elucidation of Mechanistic Aspects and Computational Studies

A deep understanding of the reaction mechanisms governing the synthesis and transformations of this compound is essential for optimizing existing methods and discovering new reactivity. rsc.org Computational chemistry, particularly Density Functional Theory (DFT), will be a critical tool in this endeavor. researchgate.net

Areas for future investigation include:

Kinetic and Mechanistic Studies: Experimental studies, including kinetic analysis and the use of isotopically labeled substrates (e.g., deuterium (B1214612) labeling), can provide crucial insights. acs.org For instance, such studies could clarify whether difluoromethylation reactions proceed via radical, nucleophilic, or difluorocarbene pathways. nih.govnih.gov

DFT Calculations: Computational modeling can be used to map potential energy surfaces, identify transition states, and predict the outcomes of reactions. rsc.org DFT studies can help rationalize the regioselectivity observed in electrophilic additions to the alkyne, predict the most favorable pathways for C-H activation, and model the electronic properties of resulting polymers. mdpi.com These theoretical insights can guide experimental design, saving time and resources.

Design and Synthesis of Derivatives for Specific Research Objectives

The structural framework of this compound allows for systematic modification to create derivatives with fine-tuned properties for specific applications.

Ring-Substituted Derivatives: Introducing additional electron-donating or electron-withdrawing groups onto the phenyl ring can modulate the electronic properties of the molecule. This approach is valuable for developing new ligands for catalysis or for tuning the band gap in organic semiconductor materials.

Alkyne Derivatization: The terminal alkyne can be converted into a range of other functional groups. For example, hydration can yield a ketone, while hydroboration-oxidation can provide an aldehyde. This allows for the creation of a library of 3-(difluoromethyl)phenyl derivatives, which can be screened for biological activity or used as more complex building blocks.

Isotopic Labeling: The synthesis of isotopically labeled versions, such as those containing ¹⁸F in the difluoromethyl group, could enable the development of novel radiotracers for Positron Emission Tomography (PET) imaging. nih.gov This would allow for non-invasive studies of drug distribution and target engagement in vivo.

| Research Avenue | Key Methodologies | Potential Outcome |

| Mechanistic Studies | Kinetic analysis, Isotope labeling, Radical trapping | Understanding of reaction pathways (e.g., radical vs. carbene) |

| Computational Chemistry | Density Functional Theory (DFT), IRC calculations | Prediction of reactivity, rationalization of selectivity |

| Derivative Synthesis | Cross-coupling, Functional group interconversion | Fine-tuning of electronic and biological properties |

| Radiochemistry | ¹⁸F labeling | Development of novel PET imaging agents |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(Difluoromethyl)phenylacetylene, and how can reaction conditions be optimized for yield?

- Methodological Answer : Synthesis typically involves cross-coupling reactions, such as Sonogashira coupling, using palladium catalysts (e.g., Pd(PPh₃)₄) to link aryl halides with terminal alkynes. Optimization includes tuning reaction temperature (80–120°C), solvent selection (e.g., THF or DMF), and ligand choice (e.g., triphenylphosphine) to enhance catalytic efficiency. Fluorinated precursors like 3-(difluoromethyl)iodobenzene are coupled with trimethylsilylacetylene, followed by deprotection . Yield improvement strategies include inert atmosphere control (N₂/Ar) and stoichiometric adjustments of reagents.

Q. How does the difluoromethyl group influence the compound’s stability, and what storage protocols are recommended?

- Methodological Answer : The difluoromethyl group enhances steric and electronic stability compared to non-fluorinated analogs. Under standard lab conditions (20–25°C, dry environment), the compound is stable for ≥6 months. Degradation occurs via hydrolysis in humid environments; thus, storage in airtight containers with desiccants (e.g., silica gel) under inert gas is advised. Long-term stability testing via HPLC or NMR every 3 months is recommended to monitor purity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Distinct fluorine-coupled splitting patterns (e.g., CF₂ protons appear as triplets or quartets).

- ¹⁹F NMR : Peaks near -120 to -130 ppm confirm difluoromethyl substitution.

- HRMS : Accurate mass determination to distinguish isotopic clusters from fluorine atoms.

- IR Spectroscopy : C≡C stretching (~2100 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹). Calibration with reference compounds is critical .

Advanced Research Questions

Q. How do fluorinated substituents affect catalytic hydrogenation kinetics in phenylacetylene derivatives?

- Methodological Answer : Fluorination reduces electron density at the alkyne group, slowing hydrogenation rates. Kinetic studies using Pt/γ-Al₂O₃ catalysts show that the difluoromethyl group lowers adsorption energy, requiring higher H₂ pressures (2–5 bar) and temperatures (50–80°C) for complete conversion. Rate equations derived from elementary reaction steps (e.g., Langmuir-Hinshelwood models) can predict selectivity between styrene and ethylbenzene intermediates. Activation energies (Eₐ) for fluorinated systems are ~10–15% higher than non-fluorinated analogs .

Q. What computational strategies predict docking interactions of fluorinated compounds in drug discovery?

- Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) incorporate fluorine’s stereoelectronic effects. The difluoromethyl group alters ligand conformation via gauche effects, which can be modeled using density functional theory (DFT). Cambridge Structural Database (CSD) analyses reveal preferred dihedral angles in fluorinated aromatic systems. Solvent-accessible surface area (SASA) calculations assess hydrophobic interactions, while Poisson-Boltzmann methods evaluate electrostatic contributions .

Q. How are palladium catalysts optimized in cross-coupling reactions for synthesizing this compound derivatives?

- Methodological Answer : Catalyst optimization involves ligand screening (e.g., XPhos vs. SPhos) to balance reactivity and stability. Pd(PPh₃)₄ is effective for aryl iodides, while Pd(OAc)₂ with bulky ligands (e.g., DavePhos) improves efficiency for bromides. Reaction monitoring via GC-MS identifies byproducts (e.g., homocoupling), which are minimized by controlling Pd:ligand ratios (1:2 to 1:4) and limiting oxygen exposure. Turnover numbers (TONs) >1,000 are achievable with catalyst recycling via precipitation .

Contradictions and Limitations

- emphasizes fluorine’s bioavailability benefits, while notes stability challenges in hydrolytic conditions. Researchers must balance fluorination’s advantages with compound-specific degradation risks.

- Catalytic hydrogenation kinetics ( ) may vary with fluorinated substrates due to differing electronic effects, requiring case-specific optimization.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.